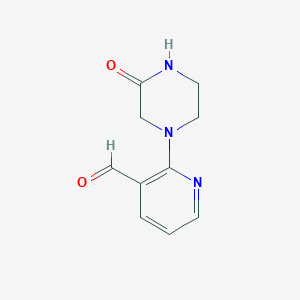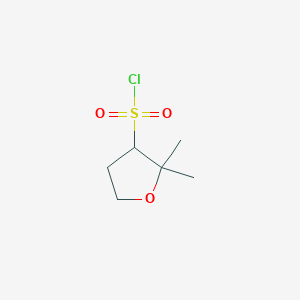
2,2-Dimethyloxolane-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyloxolane-3-sulfonyl chloride: is a chemical compound with the molecular formula C₆H₁₁ClO₃S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,2-Dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2,2-Dimethyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has been explored to enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 2,2-Dimethyloxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydride donors are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
科学研究应用
2,2-Dimethyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack. The general mechanism can be summarized as follows:
Formation of Sulfonyl Chloride Intermediate: The sulfonyl chloride group is formed through the reaction with chlorosulfonic acid.
Nucleophilic Attack: Nucleophiles attack the carbon atom of the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonic acid, or thiol derivatives
相似化合物的比较
Methanesulfonyl Chloride: Similar in reactivity but lacks the oxolane ring structure.
Benzenesulfonyl Chloride: Contains an aromatic ring, making it less reactive compared to 2,2-Dimethyloxolane-3-sulfonyl chloride.
Tosyl Chloride: Contains a toluene ring, commonly used in organic synthesis for similar purposes
Uniqueness: this compound is unique due to its oxolane ring structure, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the oxolane ring is desired.
属性
分子式 |
C6H11ClO3S |
|---|---|
分子量 |
198.67 g/mol |
IUPAC 名称 |
2,2-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2)5(3-4-10-6)11(7,8)9/h5H,3-4H2,1-2H3 |
InChI 键 |
VXEDYUYFAPXPNR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCO1)S(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


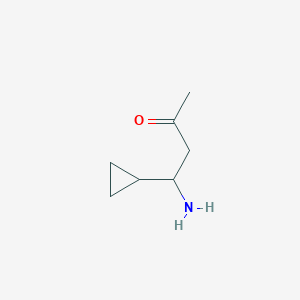
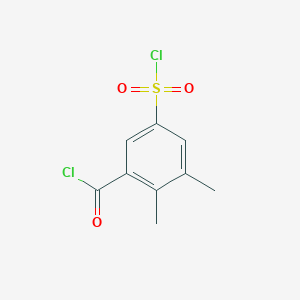


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)


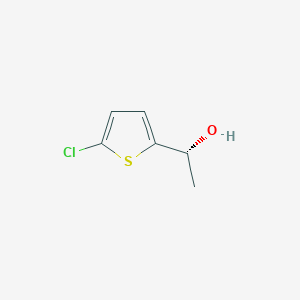
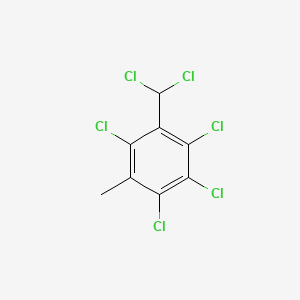

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
